![molecular formula C28H24N4O5 B2502687 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 941981-85-7](/img/no-structure.png)

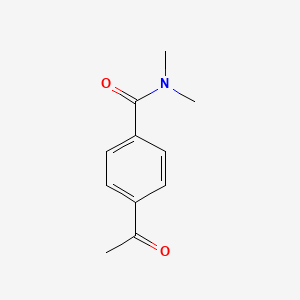

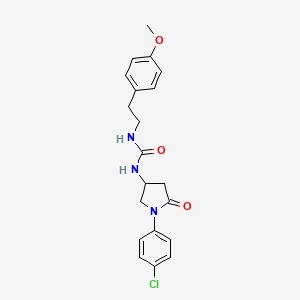

2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that may be related to various pyrazine and pyrazole derivatives, which have been studied for their potential applications in medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with basic aromatic or heterocyclic amines. For instance, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide involves the use of Gaussian09 software for optimization and is supported by experimental techniques such as XRD, FT-IR, and NMR spectroscopies . Similarly, the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide includes S-alkylation and acetylation steps . These methods could be relevant for the synthesis of the compound , suggesting a possible route involving the acetylation of amines and subsequent modifications to introduce the dimethoxyphenyl and phenoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using XRD data, which provides information on the geometrical parameters of the molecule. The stability of these molecules can be analyzed using NBO analysis to understand hyper-conjugative interactions and charge delocalization . HOMO and LUMO analysis, as well as molecular electrostatic potential studies, are also conducted to determine charge transfer within the molecule . These techniques would be applicable to the compound to understand its electronic structure and potential reactivity.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and electronic properties. For example, the presence of acetamide groups in related compounds suggests potential reactivity in nucleophilic substitution reactions or participation in hydrogen bonding . The dimethoxyphenyl and phenoxyphenyl groups in the compound of interest may also influence its reactivity, possibly leading to interactions with biological targets or other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized by their intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds, which can affect their solubility, melting points, and crystal packing . The first hyperpolarizability of these compounds is calculated to assess their potential in nonlinear optics . For the compound , similar properties would be expected, with the additional influence of the dimethoxy and phenoxy substituents on its overall polarity and potential optical properties.

科学的研究の応用

Antimicrobial and Anti-inflammatory Agents

Antimicrobial Activity : Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been prepared and evaluated for their anti-bacterial and antifungal activities. Some of these compounds have shown promising antimicrobial properties, suggesting that similar compounds like the one could potentially have antimicrobial applications (Kendre, Landge, & Bhusare, 2015).

Anti-inflammatory Activity : A two-step multicomponent synthetic approach has led to the development of N-substituted 2-oxopyrazines, which were evaluated for their anti-inflammatory capacity in an in vivo murine model. Certain compounds in this category inhibited tetradecanoylphorbol acetate (TPA)-induced edema by more than 75%, showcasing the potential for similar compounds to be explored for anti-inflammatory applications (Hernández-Vázquez, Chávez-Riveros, Nieto-Camacho, & Miranda, 2018).

Coordination Complexes and Antioxidant Activity

- Coordination Complexes and Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their structural properties and antioxidant activity. These studies reveal that such complexes can exhibit significant antioxidant activity, which may suggest potential research applications in oxidative stress-related conditions (Chkirate et al., 2019).

Fluorescent Chemosensor for Metal Ions

- Fluorescent Chemosensor : Pyrazoline derivatives have been synthesized and studied as fluorescent chemosensors for metal ion detection, particularly for Fe3+ ions. This indicates a potential application of similar compounds in the development of sensors for environmental monitoring or biochemical assays (Khan, 2020).

Molecular Conformations and Hydrogen Bonding

- Molecular Conformations : Research into various acetamides, including those with pyrazole moieties, has explored different molecular conformations and their stabilization through hydrogen bonding. This kind of study is essential for understanding the structural dynamics and potential chemical interactions of complex molecules, possibly including the compound (Narayana et al., 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxychalcone. The chalcone is then reacted with hydrazine hydrate to form 3,4-dimethoxyphenyl hydrazine. The hydrazine is then reacted with 4-oxo-5-phenylpyrazoline to form 3,4-dimethoxyphenyl pyrazolopyrazine. The pyrazolopyrazine is then reacted with 4-phenoxyphenylacetic acid to form the final compound, 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-oxo-5-phenylpyrazoline", "4-phenoxyphenylacetic acid" ], "Reaction": [ "3,4-dimethoxybenzaldehyde + ethyl acetoacetate → 3,4-dimethoxychalcone", "3,4-dimethoxychalcone + hydrazine hydrate → 3,4-dimethoxyphenyl hydrazine", "3,4-dimethoxyphenyl hydrazine + 4-oxo-5-phenylpyrazoline → 3,4-dimethoxyphenyl pyrazolopyrazine", "3,4-dimethoxyphenyl pyrazolopyrazine + 4-phenoxyphenylacetic acid → 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide" ] } | |

CAS番号 |

941981-85-7 |

製品名 |

2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide |

分子式 |

C28H24N4O5 |

分子量 |

496.523 |

IUPAC名 |

2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C28H24N4O5/c1-35-25-13-8-19(16-26(25)36-2)23-17-24-28(34)31(14-15-32(24)30-23)18-27(33)29-20-9-11-22(12-10-20)37-21-6-4-3-5-7-21/h3-17H,18H2,1-2H3,(H,29,33) |

InChIキー |

NCBZLFKXSYLDTG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

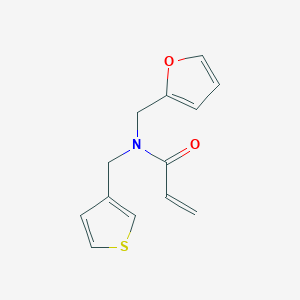

![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)

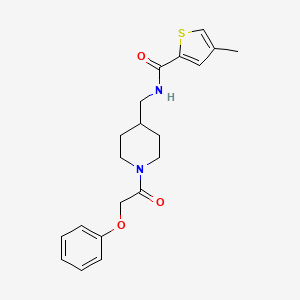

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2502609.png)

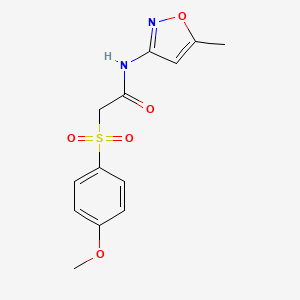

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2502611.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)

![3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2502615.png)

![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)